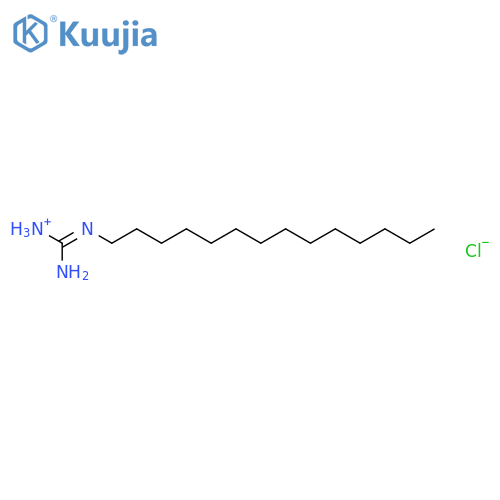Cas no 19098-08-9 (Tetradecylguanidine Hydrochloride)

19098-08-9 structure
商品名:Tetradecylguanidine Hydrochloride
Tetradecylguanidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Guanidine,N-tetradecyl-, hydrochloride (1:1)
- (N'-tetradecylcarbamimidoyl)azanium,chloride
- tetradecylguanidine monohydrochloride
- (E)-amino(tetradecylimino)methanaminium chloride
- EINECS 242-817-7
- GUANIDINE,TETRADECYL-,MONOHYDROCHLORIDE
- Tetradecylguanidine hydrochloride
- 19098-08-9
- N-Tetradecylguanidine--hydrogen chloride (1/1)
- SCHEMBL4168689
- NS00048261
- DTXSID50940689
- 2-tetradecylguanidine;hydrochloride
- Tetradecylguanidine Hydrochloride
-
- インチ: InChI=1S/C15H33N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H4,16,17,18);1H
- InChIKey: RDVHHVOTQIQHQO-UHFFFAOYSA-N
- ほほえんだ: [Cl-].CCCCCCCCCCCCCC/N=C(/[NH3+])\N
計算された属性
- せいみつぶんしりょう: 291.24400
- どういたいしつりょう: 291.244126
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 13
- 複雑さ: 190
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66
じっけんとくせい
- 密度みつど: g/cm3
- ふってん: 382.7°Cat760mmHg
- フラッシュポイント: 185.2°C
- PSA: 61.90000
- LogP: 6.16350
Tetradecylguanidine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T191990-50mg |
Tetradecylguanidine Hydrochloride |
19098-08-9 | 50mg |
$684.00 | 2023-05-17 | ||
| TRC | T191990-10mg |
Tetradecylguanidine Hydrochloride |
19098-08-9 | 10mg |
$167.00 | 2023-05-17 | ||
| TRC | T191990-100mg |
Tetradecylguanidine Hydrochloride |
19098-08-9 | 100mg |
$ 800.00 | 2023-09-06 | ||
| TRC | T191990-10 mg |
Tetradecylguanidine Hydrochloride |
19098-08-9 | 10mg |
$ 135.00 | 2022-06-03 |
Tetradecylguanidine Hydrochloride 関連文献
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
19098-08-9 (Tetradecylguanidine Hydrochloride) 関連製品
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 157047-98-8(Benzomalvin C)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
